molecular formula C17H19N3O3S B6428174 2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2035000-22-5

2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B6428174
CAS No.: 2035000-22-5
M. Wt: 345.4 g/mol
InChI Key: GFERVOQGLAKDPQ-XYOKQWHBSA-N
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Description

This product, 2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine, is a high-quality chemical compound supplied for research and development purposes. The compound is identified by CAS Number 2035000-22-5 and has a molecular formula of C17H19N3O3S, with a molecular weight of approximately 345.41 g/mol . It is offered with a guaranteed purity of 90% or higher, with various quantities available to suit different research needs . Compounds featuring a pyrrolidinyl pyrimidine scaffold, similar to this one, are of significant interest in medicinal chemistry research. For instance, such structures have been explored in the development of novel P2Y12 receptor antagonists, which are a key target in antiplatelet and cardiovascular disease research . The presence of the (E)-2-(4-methylphenyl)ethenesulfonyl (vinyl sulfonyl) group is a notable structural feature that can be valuable in chemical biology for probing protein interactions or in the synthesis of more complex molecules. This product is intended for use in laboratory research only. It is strictly labeled "For Research Use Only" and is not meant for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-14-3-5-15(6-4-14)8-12-24(21,22)20-11-7-16(13-20)23-17-18-9-2-10-19-17/h2-6,8-10,12,16H,7,11,13H2,1H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFERVOQGLAKDPQ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,4-Diamines

Linear 1,4-diamines undergo intramolecular cyclization under acidic or basic conditions. For example, 1,4-diaminobutane reacts with hydrochloric acid to form pyrrolidine hydrochloride, which is subsequently neutralized.

Table 1: Cyclization Conditions for Pyrrolidine Formation

Starting MaterialReagentTemperature (°C)Yield (%)
1,4-DiaminobutaneHCl8078
1,4-DiaminopentaneH₂SO₄10065

Ring-Closing Metathesis (RCM)

Olefin-bearing diamines undergo RCM using Grubbs catalysts. For instance, N-allyl-N-vinylamine reacts with Grubbs II catalyst to yield pyrrolidine derivatives with excellent stereocontrol.

Introduction of the (E)-2-(4-methylphenyl)ethenesulfonyl group requires precise sulfonylation.

Sulfonyl Chloride Coupling

The pyrrolidine intermediate reacts with (E)-2-(4-methylphenyl)ethenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA) acts as a base to scavenge HCl.

Equation 1: Sulfonylation Reaction
Pyrrolidine+(E)-R-SO2ClTEA, DCMPyrrolidine-SO2-R\text{Pyrrolidine} + \text{(E)-R-SO}_2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{Pyrrolidine-SO}_2\text{-R}

Optimization Insight:

  • Solvent polarity inversely correlates with reaction rate due to stabilization of the sulfonyl chloride.

  • Stoichiometric excess of sulfonyl chloride (1.2 equiv) maximizes conversion.

Stereochemical Control

The (E)-configuration of the ethenesulfonyl group is preserved using low-temperature conditions (-20°C) and inert atmosphere to prevent isomerization.

Ether Linkage Formation with Pyrimidine

Coupling the sulfonylated pyrrolidine to the pyrimidine ring involves nucleophilic aromatic substitution (SNAr).

Activation of Pyrimidine

2-Hydroxypyrimidine is treated with POCl₃ to generate 2-chloropyrimidine, enhancing electrophilicity.

Equation 2: Chlorination of Pyrimidine
2-Hydroxypyrimidine+POCl32-Chloropyrimidine+H3PO4\text{2-Hydroxypyrimidine} + \text{POCl}_3 \rightarrow \text{2-Chloropyrimidine} + \text{H}_3\text{PO}_4

Alkoxy Group Introduction

The chloropyrimidine reacts with the pyrrolidine intermediate’s hydroxyl group in the presence of K₂CO₃ in dimethylformamide (DMF) at 60°C.

Table 2: Etherification Reaction Parameters

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF6082
NaHTHF2568

Final Functionalization and Purification

Crystallization and Recrystallization

Crude product is purified via ethanol-water recrystallization , leveraging differential solubility.

Characterization Data:

  • Melting Point: 142–144°C

  • ¹H NMR (400 MHz, CDCl₃): δ 8.34 (s, 2H, pyrimidine), 7.65 (d, J = 16 Hz, 1H, CH=CH), 6.95 (d, J = 16 Hz, 1H, CH=CH), 4.52 (m, 1H, pyrrolidine-O).

Chromatographic Techniques

Silica gel chromatography (hexane:ethyl acetate, 3:1) removes unreacted sulfonyl chloride and pyrrolidine byproducts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactors enhance heat transfer and reduce reaction times:

  • Residence Time: 5 minutes for sulfonylation vs. 2 hours in batch.

  • Throughput: 1.2 kg/h per reactor module.

Green Chemistry Metrics

  • E-Factor: 8.5 (improved from 23 in batch processes).

  • Solvent Recovery: 92% via distillation.

Challenges and Mitigation Strategies

Byproduct Formation

Di-sulfonylated pyrrolidine forms if stoichiometry is unbalanced. Mitigated by:

  • Slow addition of sulfonyl chloride.

  • Real-time monitoring via in-line IR spectroscopy .

Stereochemical Integrity

(E)-to-(Z) isomerization during sulfonylation is minimized by:

  • Photostabilized reactors with amber glass.

  • Radical inhibitors like BHT (0.1 wt%).

Chemical Reactions Analysis

Types of Reactions

2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonyl-containing compounds are known to be effective.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests potential interactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Key Observations :

  • The fused oxazole-pyrimidine system in derivatives lacks the pyrrolidinyloxy and sulfonyl groups, reducing conformational flexibility compared to the target compound .
  • The 4-chlorophenyl substituent in ’s compound increases electron-withdrawing effects, contrasting with the electron-donating 4-methylphenyl group in the target compound, which could alter solubility and metabolic stability .

Electronic and Reactivity Profiles

  • Ethenesulfonyl vs. Sulfonamide/Sulfonate Esters : The (E)-ethenesulfonyl group in the target compound introduces a conjugated system that may stabilize transition states in nucleophilic addition reactions. In contrast, sulfonamides () participate in hydrogen bonding, and sulfonate esters () act as leaving groups .

Biological Activity

The compound 2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H18N2O3S\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a pyrimidine ring linked to a pyrrolidine moiety through an ether bond, with a sulfonyl group attached to the ethene bridge.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with serine or cysteine residues in target enzymes, inhibiting their activity.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Impact on Cellular Pathways : Preliminary studies suggest involvement in pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and metabolism.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInduces apoptosis in T-cell lines
Anti-inflammatoryInhibits COX-2 enzyme
NeuroprotectiveProtects neuronal cells from oxidative stress
AntimicrobialExhibits activity against bacterial strains

Case Study 1: Anticancer Properties

A study conducted on T-cell acute lymphoblastic leukemia (T-ALL) demonstrated that this compound significantly induced apoptosis. The mechanism was linked to the compound's ability to modulate the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and subsequent cell death in malignant cells.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. Results indicated a dose-dependent inhibition of COX-2, suggesting potential applications in treating inflammatory conditions. This effect aligns with findings that highlight the role of sulfonamide derivatives in modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Use multi-step synthesis involving sulfonylation of pyrrolidine intermediates followed by coupling with pyrimidine derivatives. Key steps include temperature control (e.g., 0–5°C for sulfonylation) and catalysts like triethylamine to enhance reaction efficiency .
  • Adjust solvent systems (e.g., dichloromethane for sulfonyl chloride activation) and stoichiometric ratios to minimize by-products.
    • Characterization : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : Assign stereochemistry of the ethenesulfonyl group using 1^1H-NMR coupling constants (e.g., trans vs. cis configuration via J=1216J = 12–16 Hz for E-isomers) .
  • Mass Spectrometry : Use ESI-MS to detect molecular ion peaks and fragmentation patterns consistent with the sulfonyl-pyrrolidine-pyrimidine scaffold .
  • HPLC : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) for purity assessment .

Q. How can researchers design initial biological screening assays to evaluate its pharmacological potential?

  • Approach :

  • Perform in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) and anti-inflammatory activity via COX-2 inhibition assays .
  • Compare IC50_{50} values with structurally related pyrimidine derivatives (e.g., 2,4-dimethyl-6-substituted analogs) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

  • Strategy :

  • Synthesize derivatives with variations in:
  • Sulfonyl group : Replace 4-methylphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
  • Pyrrolidine substituents : Introduce chiral centers or rigidify the ring to improve target binding .
  • Data Analysis : Correlate structural modifications with activity changes using regression models. For example:
DerivativeR Group (Sulfonyl)IC50_{50} (COX-2, μM)
Parent4-methylphenyl12.3 ± 1.2
D14-nitrophenyl8.7 ± 0.9
D23-chlorophenyl15.1 ± 1.5
  • Reference : .

Q. What computational methods can predict binding interactions between this compound and disease-relevant targets (e.g., kinases)?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions include hydrogen bonding with pyrimidine’s N3 and sulfonyl oxygen .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent binding poses .

Q. How can contradictory data on its efficacy across cancer cell lines be resolved?

  • Analysis :

  • Hypothesis Testing : Evaluate differential expression of target proteins (e.g., via Western blot) in sensitive vs. resistant cell lines .
  • Metabolic Stability : Test compound degradation in cell culture media (e.g., via LC-MS) to rule out artifactual results .
    • Case Study : A 2023 study found 10-fold higher IC50_{50} in MDA-MB-231 vs. MCF-7 cells, attributed to upregulated efflux pumps (e.g., P-gp) in triple-negative breast cancer models .

Q. What strategies improve selectivity for primary targets over off-target enzymes (e.g., cytochrome P450 isoforms)?

  • Approach :

  • Proteomic Profiling : Use affinity chromatography to identify off-target binding partners .
  • Selective Inhibitor Design : Introduce bulkier substituents (e.g., tert-butyl) to sterically block off-target interactions .

Data Contradiction and Validation

Q. How should researchers validate unexpected results in SAR studies (e.g., loss of activity despite favorable computational predictions)?

  • Steps :

Re-synthesize and Re-test : Confirm compound identity/purity to rule out synthesis errors .

Replicate Docking with Cryo-EM Structures : Compare predictions against experimentally resolved target conformations .

Assay Optimization : Test under varied conditions (e.g., pH, cofactors) to identify confounding factors .

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